Methyl 4-iodo-5-methoxy-2-nitrobenzoate
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Overview
Description
Methyl 4-iodo-5-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C9H8INO5 and a molecular weight of 337.07 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzoate ester. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-5-methoxy-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of a methoxy-substituted benzoate followed by iodination. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the iodination can be carried out using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Reduction: Formation of 4-amino-5-methoxy-2-nitrobenzoate.
Oxidation: Formation of 4-iodo-5-hydroxy-2-nitrobenzoate.
Scientific Research Applications
Methyl 4-iodo-5-methoxy-2-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-iodo-5-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in research applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-iodo-3-nitrobenzoate
- Methyl 4,5-dimethoxy-2-nitrobenzoate
- 2-Amino-5-iodo-4-methoxybenzonitrile
Uniqueness
Methyl 4-iodo-5-methoxy-2-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both iodine and nitro groups makes it particularly versatile in synthetic chemistry and research applications .
Properties
Molecular Formula |
C9H8INO5 |
---|---|
Molecular Weight |
337.07 g/mol |
IUPAC Name |
methyl 4-iodo-5-methoxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H8INO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3 |
InChI Key |
XOTNSZQMLIYQQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])I |
Origin of Product |
United States |
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